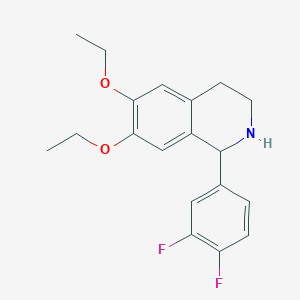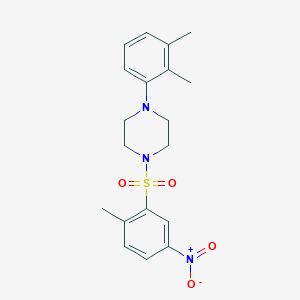![molecular formula C28H45N3O2S B11508861 1-{5',5',9A,11A-Tetramethyl-hexadecahydrospiro[cyclopenta[A]phenanthrene-1,2'-[1,4]oxazolidin]-4'-YL}-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethan-1-one](/img/structure/B11508861.png)
1-{5',5',9A,11A-Tetramethyl-hexadecahydrospiro[cyclopenta[A]phenanthrene-1,2'-[1,4]oxazolidin]-4'-YL}-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5’,5’,9A,11A-Tetramethyl-hexadecahydrospiro[cyclopenta[A]phenanthrene-1,2’-[1,4]oxazolidin]-4’-YL}-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethan-1-one is a complex organic compound with a unique structure that combines elements of cyclopenta[a]phenanthrene and oxazolidin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5’,5’,9A,11A-Tetramethyl-hexadecahydrospiro[cyclopenta[A]phenanthrene-1,2’-[1,4]oxazolidin]-4’-YL}-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethan-1-one typically involves multiple steps:
Formation of the Cyclopenta[a]phenanthrene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopenta[a]phenanthrene core.
Introduction of the Oxazolidin Ring: The oxazolidin ring is introduced via a cyclization reaction involving an amino alcohol and an appropriate electrophile.
Attachment of the Imidazolylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated ethanone with an imidazole thiol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{5’,5’,9A,11A-Tetramethyl-hexadecahydrospiro[cyclopenta[A]phenanthrene-1,2’-[1,4]oxazolidin]-4’-YL}-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles such as thiols or amines
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-{5’,5’,9A,11A-Tetramethyl-hexadecahydrospiro[cyclopenta[A]phenanthrene-1,2’-[1,4]oxazolidin]-4’-YL}-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-{5’,5’,9A,11A-Tetramethyl-hexadecahydrospiro[cyclopenta[A]phenanthrene-1,2’-[1,4]oxazolidin]-4’-YL}-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can either inhibit or activate the target, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-{5’,5’,9A,11A-Tetramethyl-hexadecahydrospiro[cyclopenta[A]phenanthrene-1,2’-[1,4]oxazolidin]-4’-YL}-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethan-1-one
- 1-{5’,5’,9A,11A-Tetramethyl-hexadecahydrospiro[cyclopenta[A]phenanthrene-1,2’-[1,4]oxazolidin]-4’-YL}-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethan-1-one
Uniqueness
This compound is unique due to its spirocyclic structure, which imparts specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from other compounds with similar functional groups but different core structures.
Properties
Molecular Formula |
C28H45N3O2S |
|---|---|
Molecular Weight |
487.7 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-[(5R,10S,13S,17S)-2',2',10,13-tetramethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,5'-1,3-oxazolidine]-3'-yl]ethanone |
InChI |
InChI=1S/C28H45N3O2S/c1-25(2)31(23(32)17-34-24-29-15-16-30-24)18-28(33-25)14-11-22-20-9-8-19-7-5-6-12-26(19,3)21(20)10-13-27(22,28)4/h19-22H,5-18H2,1-4H3,(H,29,30)/t19-,20?,21?,22?,26+,27+,28-/m1/s1 |
InChI Key |
FJIROWAKFHDSJC-XBVWDWAZSA-N |
Isomeric SMILES |
C[C@]12CCCC[C@@H]1CCC3C2CC[C@]4(C3CC[C@@]45CN(C(O5)(C)C)C(=O)CSC6=NCCN6)C |
Canonical SMILES |
CC1(N(CC2(O1)CCC3C2(CCC4C3CCC5C4(CCCC5)C)C)C(=O)CSC6=NCCN6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11508795.png)
![3-[1,3]Dioxolan-2-yl-6-nitro-4-phenylsulfanyl-benzo[d]isoxazole](/img/structure/B11508799.png)
![12-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11508802.png)
![1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]ethanone](/img/structure/B11508803.png)
![2,4-dichloro-N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11508813.png)

![N-[2-(dimethylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B11508835.png)
![1-[4-(1-Adamantyl)piperazino]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-YL)-1-ethanone](/img/structure/B11508837.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide](/img/structure/B11508840.png)
![2-[(2-hydroxyethyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B11508844.png)
![2-phenyl-4,6-bis(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11508851.png)

![5-[(4-methylphenyl)amino]-3-phenyl-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione](/img/structure/B11508865.png)
